molecular formula C21H19NO4 B7960584 Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate

Cat. No.: B7960584
M. Wt: 349.4 g/mol
InChI Key: ONXCTKJXSGEPHY-LJQANCHMSA-N
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Description

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and propargyl bromide.

    Formation of Fmoc Group: Fluorenylmethanol is reacted with a carbonylating agent to form the Fmoc group.

    Alkyne Addition: Propargyl bromide is then added to introduce the alkyne functionality.

    Coupling Reaction: The final step involves coupling the Fmoc-protected amino acid with methyl (2R)-2-aminopent-4-ynoate under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones.

    Reduction: The alkyne can be reduced to alkenes or alkanes.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Exposure of the free amino group.

Scientific Research Applications

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound’s alkyne group can participate in click chemistry, facilitating the formation of triazoles in bioconjugation reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-{[(tert-butoxycarbonyl)amino}pent-4-ynoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.

    Methyl (2R)-2-{[(benzyloxycarbonyl)amino}pent-4-ynoate: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-ynoate is unique due to its Fmoc protecting group, which is more stable under acidic conditions compared to Boc and Cbz groups. This stability makes it particularly useful in solid-phase peptide synthesis.

Properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-8-19(20(23)25-2)22-21(24)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,22,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCTKJXSGEPHY-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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